molecular formula C14H9FO3 B6396875 5-Fluoro-2-(3-formylphenyl)benzoic acid CAS No. 1261970-87-9

5-Fluoro-2-(3-formylphenyl)benzoic acid

Cat. No.: B6396875
CAS No.: 1261970-87-9
M. Wt: 244.22 g/mol
InChI Key: UDMJXAJSVHTJKG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-formylphenyl)benzoic acid is a benzoic acid derivative characterized by a fluorine atom at the 5-position of the benzene ring and a 3-formylphenyl substituent at the 2-position. This compound belongs to a broader class of benzoic acid derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The formyl group on the phenyl ring introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

5-fluoro-2-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMJXAJSVHTJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688873
Record name 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-87-9
Record name 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(3-formylphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 5-Fluoro-2-(3-carboxyphenyl)benzoic acid.

    Reduction: 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid.

    Substitution: 5-Methoxy-2-(3-formylphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-2-(3-formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-formylphenyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The fluorine atom can enhance the compound’s binding affinity to certain receptors due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 5-Fluoro-2-formylbenzoic acid (CAS 920481-01-2)
  • Structure : Direct formyl substitution at the 2-position of the benzoic acid ring.
  • Applications : Used as an intermediate in organic synthesis, particularly for heterocyclic compounds .
(b) 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c)
  • Structure: Contains a 4-methoxyphenylamino group at the 2-position.
  • Key Differences: The amino and methoxy groups introduce hydrogen-bonding capacity and electron-donating effects, which may improve interactions with biological targets (e.g., enzymes). This compound demonstrated a melting point of 216–218°C, suggesting higher crystallinity compared to formyl-substituted analogs .
(c) 5-Fluoro-2-(trifluoroacetamido)benzoic acid (CAS 49579-59-1)
  • Structure : Features a trifluoroacetamido group at the 2-position.
  • Key Differences : The electron-withdrawing trifluoroacetyl group increases acidity (pKa ~2.5–3.5) and metabolic stability, making it suitable for protease inhibitor design. This contrasts with the formylphenyl group, which is less electronegative .
(a) Antibacterial Activity
  • 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid : Exhibited potent antibacterial activity against Staphylococcus aureus (ED50 ~0.15 μg/mL) by targeting undecaprenyl diphosphate synthase (UPPS) and phosphatase (UPPP). Synergistic effects with cell-wall-targeting antibiotics (FICI ~0.35) suggest that fluorine and hydrophobic substituents enhance membrane penetration .
  • Comparison : The 3-formylphenyl group in the target compound may offer similar hydrophobicity but lacks the octyloxy chain, which is critical for UPPS inhibition.
(b) Antiviral Activity
  • Substituent position (para > ortho > meta) strongly influences target binding .

Physicochemical Properties and Extraction Efficiency

  • Extraction Rates : Benzoic acid derivatives with electron-withdrawing groups (e.g., fluorine, formyl) exhibit higher distribution coefficients (m) in emulsion liquid membranes. For example, benzoic acid itself is extracted rapidly (>98% in 5 minutes), while acetic acid lags due to lower hydrophobicity .
  • Solubility : The 3-formylphenyl group likely reduces aqueous solubility compared to simpler derivatives like 5-fluoro-2-formylbenzoic acid.

Toxicity Considerations

  • QSTR Models : Quantitative structure-toxicity relationship (QSTR) studies indicate that substituent connectivity indices (0JA, 1JA) correlate with oral LD50 in mice. Fluorine and formyl groups may lower toxicity compared to chlorinated analogs, but this requires experimental validation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Molecular Weight Key Properties/Activities Reference
5-Fluoro-2-(3-formylphenyl)benzoic acid 3-formylphenyl ~260.2 (est.) Intermediate, potential bioactivity N/A
5-Fluoro-2-formylbenzoic acid Formyl 168.1 High solubility, synthesis precursor
5-Fluoro-2-(trifluoroacetamido)benzoic acid Trifluoroacetamido 251.1 Enhanced metabolic stability
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid 3-(octyloxy)benzamido ~429.4 (est.) ED50 ~0.15 μg/mL (S. aureus)

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Biological Target Key Finding
Formylphenyl Target compound Not reported Hypothesized enzyme inhibition
Trifluoroacetamido CAS 49579-59-1 UPPS/UPPP Synergistic antibiotic effects
4-Methoxyphenylamino 3c (5-fluoro derivative) SARS-CoV-2 (indirect) Structural basis for antiviral design

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